The synthesis of GSK2793660 involves the development of a dipeptide-based irreversible inhibitor characterized by an α,β-unsaturated amide structure. The compound was designed through structure-based drug design techniques that optimize the interaction with the active site of Cathepsin C. Specific synthetic routes have been developed to ensure high purity and yield of the compound, although detailed methodologies are proprietary to GlaxoSmithKline and not extensively published in public literature .
GSK2793660 has a complex molecular structure that allows it to effectively bind to the active site of Cathepsin C. The compound's structure includes:
The structural analysis reveals that GSK2793660 forms a thiolate-imidazolium ion pair with the catalytic dyad residues (Cysteine 234 and Histidine 381) within Cathepsin C, which is essential for its inhibitory action .
The primary chemical reaction involving GSK2793660 is its interaction with Cathepsin C, leading to the formation of a covalent bond between the inhibitor and the enzyme. This reaction can be summarized as follows:
This mechanism underlines the compound's effectiveness in reducing proteolytic activity associated with inflammatory diseases .
GSK2793660 functions primarily by inhibiting Cathepsin C through irreversible covalent modification. The mechanism can be described in several steps:
GSK2793660 exhibits various physical and chemical properties relevant for its application in pharmacology:
The compound's properties make it suitable for oral administration, as demonstrated in clinical trials where it achieved significant inhibition of Cathepsin C activity without substantial adverse effects .
GSK2793660 is primarily being researched for its potential applications in treating:
Clinical trials have demonstrated promising results regarding safety and efficacy, indicating that GSK2793660 could represent a novel therapeutic approach for these conditions .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3